An In-Depth Technical Guide to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
An In-Depth Technical Guide to 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, also known as 8-(benzylsulfanylmethyl)theophylline, is a synthetic derivative of the xanthine class of alkaloids. Xanthines, such as caffeine and theophylline, are well-documented psychoactive and physiologically active compounds. The substitution at the 8-position of the purine-2,6-dione core, as seen in this molecule, offers a strategic point for chemical modification to modulate its pharmacological profile. This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, and potential biological activities of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione, based on available data for the compound and its structural analogs.
Chemical Structure and Properties
The chemical structure of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione consists of a theophylline core N-1 and N-3 methylated xanthine) with a benzylsulfanylmethyl group attached at the C-8 position.
Molecular Formula: C₁₅H₁₆N₄O₂S
IUPAC Name: 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Physicochemical Data
Due to the limited availability of specific experimental data for this compound, the following table includes both reported and estimated physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 316.38 g/mol | PubChem CID 262425 |
| Monoisotopic Mass | 316.100 g/mol | PubChem CID 262425 |
| XLogP3 | 1.8 | PubChem CID 262425 (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem CID 262425 (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID 262425 (Computed) |
| Rotatable Bond Count | 4 | PubChem CID 262425 (Computed) |
| Topological Polar Surface Area | 80.9 Ų | PubChem CID 262425 (Computed) |
| Heavy Atom Count | 22 | PubChem CID 262425 (Computed) |
| Formal Charge | 0 | PubChem CID 262425 (Computed) |
| Complexity | 509 | PubChem CID 262425 (Computed) |
Synthesis
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 8-chloromethyl-1,3-dimethylxanthine (8-chloromethyltheophylline)
A mixture of theophylline, paraformaldehyde, and concentrated hydrochloric acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product, 8-chloromethyltheophylline, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 8-(benzylsulfanylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
To a solution of 8-chloromethyltheophylline in a suitable solvent such as ethanol or dimethylformamide (DMF), an equimolar amount of benzyl mercaptan and a base (e.g., potassium carbonate or sodium ethoxide) are added. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product.
Potential Biological Activities and Signaling Pathways
Derivatives of theophylline are known to exhibit a range of biological activities, primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The nature of the substituent at the 8-position significantly influences the potency and selectivity for these targets.
Phosphodiesterase (PDE) Inhibition
Theophylline itself is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides can lead to various physiological effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory responses. The bulky benzylsulfanylmethyl group at the 8-position of the target molecule may confer selectivity towards certain PDE isozymes.
Adenosine Receptor Antagonism
Theophylline is also a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine plays a crucial role in various physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to stimulant effects on the central nervous system and cardiovascular system. The 8-substituent is critical for affinity and selectivity at adenosine receptors. Large, lipophilic groups at this position can enhance affinity, particularly for the A₁ and A₂A subtypes.
